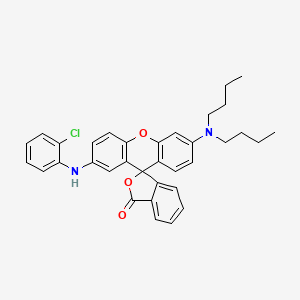
3,3''-Dibromo-1,1':3',1''-terphenyl
Overview
Description
3,3''-Dibromo-1,1':3',1''-terphenyl is an aromatic compound characterized by the presence of two bromophenyl groups attached to a central benzene ring
Mechanism of Action
Target of Action
1,3-Bis(3-bromophenyl)benzene is primarily used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs are the primary targets of 1,3-Bis(3-bromophenyl)benzene. The compound interacts with these frameworks to form structures with potential applications in various fields .
Mode of Action
The interaction of 1,3-Bis(3-bromophenyl)benzene with its targets involves the formation of covalent bonds to create a two-dimensional framework . This process is dependent on the choice of substrate . The compound’s bromine atoms allow it to form these covalent bonds, leading to the creation of the desired COFs .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Bis(3-bromophenyl)benzene is the synthesis of COFs . The compound’s ability to form covalent bonds allows it to create these frameworks, which can then be used in various applications .
Pharmacokinetics
Given its use as a building block in the synthesis of cofs, it is likely that these properties would be significantly influenced by the conditions under which the synthesis occurs .
Result of Action
The primary result of the action of 1,3-Bis(3-bromophenyl)benzene is the formation of COFs . These frameworks have potential applications in various fields, including the development of adsorption membranes to treat organic pollutants .
Action Environment
The action of 1,3-Bis(3-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis occurs . For example, the on-surface synthesis of a two-dimensional covalent organic framework from 1,3-Bis(3-bromophenyl)benzene under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3''-Dibromo-1,1':3',1''-terphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of bromobenzene derivatives with boronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3,3''-Dibromo-1,1':3',1''-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Conditions: Inert atmosphere (nitrogen or argon), controlled temperature, and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted aromatic compounds .
Scientific Research Applications
3,3''-Dibromo-1,1':3',1''-terphenyl has several applications in scientific research:
Comparison with Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound used in the synthesis of covalent organic frameworks.
1,3-Di(2-pyridyl)benzene: A compound with similar structural features but different functional groups, used in photophysical studies.
Uniqueness: 3,3''-Dibromo-1,1':3',1''-terphenyl is unique due to its specific substitution pattern and the presence of bromine atoms, which make it highly reactive in cross-coupling reactions. This reactivity allows for the synthesis of a wide range of complex aromatic compounds, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
1,3-bis(3-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHIPSLESGJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477346 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95962-62-2 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


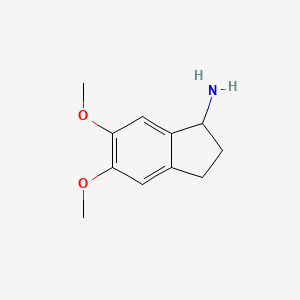
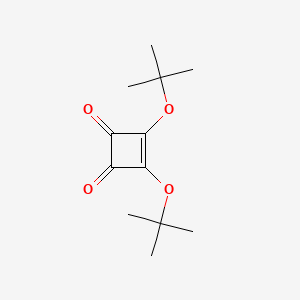
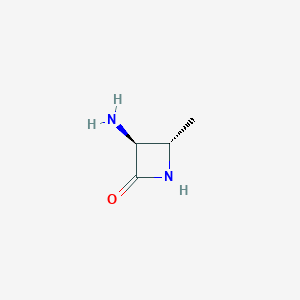


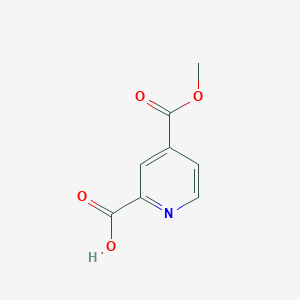
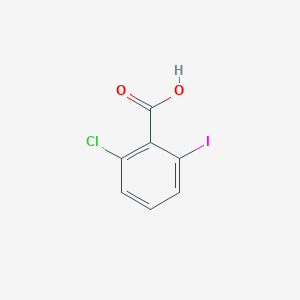


![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)


